8-(4-methylbenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
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Overview
Description
8-(4-methylbenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic compound with a unique structure that includes a quinoline core, dioxin ring, and benzoyl groups
Preparation Methods
The synthesis of 8-(4-methylbenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the dioxin ring: This step involves the cyclization of the quinoline derivative with appropriate diol compounds under acidic or basic conditions.
Attachment of benzoyl groups: The final step includes Friedel-Crafts acylation, where the quinoline-dioxin intermediate reacts with 4-methylbenzoyl chloride and 3-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Chemical Reactions Analysis
8-(4-methylbenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, where nucleophiles like amines or thiols replace the benzoyl group, forming new derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: It can act as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 8-(4-methylbenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. The dioxin and quinoline rings can interact with biological membranes, affecting cell signaling pathways.
Comparison with Similar Compounds
- 8-(4-methylbenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one
- 6-(3-methylphenyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
- 4-methylbenzoyl-quinoline derivatives
Properties
IUPAC Name |
8-(4-methylbenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO4/c1-17-6-8-20(9-7-17)26(29)22-16-28(15-19-5-3-4-18(2)12-19)23-14-25-24(31-10-11-32-25)13-21(23)27(22)30/h3-9,12-14,16H,10-11,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUOTOPZBTWABP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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